7-Bromomethyl-4-methyl-chromen-2-one
Overview
Description
7-Bromomethyl-4-methyl-chromen-2-one is a derivative of chromen-2-one, also known as coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. These compounds are widely recognized for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromomethyl-4-methyl-chromen-2-one typically involves the bromination of 4-methyl-chromen-2-one. One common method is the bromination of 4-methyl-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Bromomethyl-4-methyl-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The compound can be oxidized to form 7-formyl-4-methyl-chromen-2-one using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromomethyl group can yield 7-methyl-4-methyl-chromen-2-one.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Various substituted chromen-2-one derivatives.
Oxidation: 7-formyl-4-methyl-chromen-2-one.
Reduction: 7-methyl-4-methyl-chromen-2-one.
Scientific Research Applications
7-Bromomethyl-4-methyl-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with anticoagulant and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, optical brighteners, and fluorescent probes.
Mechanism of Action
The mechanism of action of 7-Bromomethyl-4-methyl-chromen-2-one is primarily based on its ability to interact with biological macromolecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the modulation of their functions. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methyl-chromen-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
7-Hydroxy-4-methyl-chromen-2-one: Contains a hydroxyl group instead of a bromomethyl group, leading to different chemical reactivity and biological activity.
7-Amino-4-methyl-chromen-2-one: The amino group provides different pharmacological properties compared to the bromomethyl group.
Uniqueness: 7-Bromomethyl-4-methyl-chromen-2-one is unique due to its bromomethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
7-(bromomethyl)-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO2/c1-7-4-11(13)14-10-5-8(6-12)2-3-9(7)10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAMBIISWCDPIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344778 | |
Record name | 7-Bromomethyl-4-methyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53878-05-0 | |
Record name | 7-Bromomethyl-4-methyl-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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